molecular formula C12H24O B1234338 (E)-dodec-7-en-1-ol

(E)-dodec-7-en-1-ol

Cat. No.: B1234338
M. Wt: 184.32 g/mol
InChI Key: WWDOVTHLTQFGOZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-dodec-7-en-1-ol (CAS Registry Number: 16695-40-2 ), with the molecular formula C12H24O and an average molecular weight of 184.32 g/mol , is a straight-chain unsaturated alcohol of significant interest in semiochemical research. It is a key intermediate in the synthesis of Lepidopteran pheromones . Specifically, this compound serves as a direct precursor in the production of (E)-7-dodecenyl acetate , a sex pheromone used by numerous moth species, including the Oriental fruit moth (Grapholitha molesta) and the Macadamia nut borer (Cryptophlebia ombrodelta) . The geometric isomerism of the double bond at the 7th position is critical to its biological activity, acting as a powerful attractant and mating disruptor for targeted insect pest management . The related alkyne, 7-Dodecyn-1-ol, is also documented as a precursor for the synthesis of both (E) and (Z) isomers of 7-Dodecenyl acetate for pheromones of species like Spodoptera frugiperda (Fall armyworm) and Agrotis segetum (Turnip moth) . As a laboratory chemical, it requires safe handling procedures; safety data indicates it may cause skin and serious eye irritation . This compound is offered for professional scientific research and must be used exclusively in controlled laboratory settings. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

(E)-dodec-7-en-1-ol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3/b6-5+

InChI Key

WWDOVTHLTQFGOZ-AATRIKPKSA-N

SMILES

CCCCC=CCCCCCCO

Isomeric SMILES

CCCC/C=C/CCCCCCO

Canonical SMILES

CCCCC=CCCCCCCO

Synonyms

7-dodecen-1-ol

Origin of Product

United States

Historical Context and Initial Identification in Chemical Ecology

The journey to understanding (E)-dodec-7-en-1-ol is rooted in the broader study of insect chemical communication. The initial identification of this compound as a behavior-modifying chemical, or semiochemical, is linked to studies on the Siberian moth (Dendrolimus superans sibiricus), a major defoliator of coniferous forests in Asia. Research aimed at identifying the sex attractants of this pest led to the discovery that a blend of compounds, including this compound, was effective in attracting male moths. This work was pivotal in recognizing the potential of this specific alcohol in insect communication systems.

Further investigations into the chemical ecology of forest insects revealed that this compound also acts as an attractant for the spruce seed moth (Cydia youngana). The identification of the same compound in the chemical communication systems of different insect species highlights its importance and the intricate ways in which chemical signals have evolved in nature. These initial identifications were crucial for laying the groundwork for subsequent research into its synthesis, biological activity, and potential applications in pest management.

Significance of Alkene Stereochemistry in Biological Systems

The biological activity of many organic molecules, particularly those involved in communication, is highly dependent on their three-dimensional structure. In the case of (E)-dodec-7-en-1-ol, the stereochemistry of the double bond is of paramount importance. The designation "(E)" refers to the entgegen (opposite) configuration of the substituents on the double bond, which is a form of geometric isomerism, also known as cis-trans isomerism.

The specificity of biological receptors, such as those in the antennae of insects, means that they can often distinguish between different stereoisomers of the same molecule. An insect's olfactory system is finely tuned to recognize the precise shape of a pheromone molecule. A change from an (E) to a (Z) (zusammen or together) configuration can drastically alter or completely eliminate the biological response. This high degree of specificity is a fundamental principle in chemical ecology, as it ensures that communication channels between individuals of the same species are clear and not easily misinterpreted by other species. The correct stereoisomer is essential for a molecule to bind effectively to its receptor and trigger the intended behavioral cascade, such as attraction for mating. Therefore, the (E) configuration of dodec-7-en-1-ol is a critical determinant of its function as a semiochemical.

Scope and Research Objectives for E Dodec 7 En 1 Ol Investigations

Stereoselective Carbon-Carbon Bond Formation

The construction of the C12 carbon backbone with a geometrically defined double bond at the C7 position is the central challenge in synthesizing this compound. Modern organic synthesis offers several powerful methods to achieve this with high stereocontrol.

Wittig Reactions and Variants for E-Alkene Synthesis

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com While the classic Wittig reaction with non-stabilized ylides often yields (Z)-alkenes, specific variants have been developed to favor the formation of (E)-alkenes. organic-chemistry.org

The most prominent of these is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate (B1237965) carbanion. wikipedia.orgslideshare.net The HWE reaction offers significant advantages, including the formation of a water-soluble phosphate (B84403) byproduct that is easily removed and, most importantly, excellent (E)-selectivity, particularly with aldehydes. nrochemistry.comalfa-chemistry.comorganic-chemistry.org The reaction mechanism favors the formation of a thermodynamically stable anti-intermediate, which leads directly to the (E)-alkene. alfa-chemistry.comorganic-chemistry.org

A typical HWE approach to this compound would involve the reaction between heptanal (B48729) and a C5 phosphonate ester bearing a protected hydroxyl group.

Table 1: Representative Conditions for Horner-Wadsworth-Emmons (E)-Olefination

Reactant 1 Reactant 2 Base Solvent Typical E/Z Ratio
Aldehyde Stabilized Phosphonate Ester NaH THF >95:5
Aldehyde Stabilized Phosphonate Ester NaOMe Methanol (B129727) >90:10
Aldehyde Stabilized Phosphonate Ester K₂CO₃ THF/H₂O >90:10

Cross-Coupling Strategies for Olefinic Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied in natural product synthesis. youtube.comnih.gov Reactions such as the Suzuki, Negishi, and Stille couplings can be employed to construct the dodecenol backbone from two smaller fragments. youtube.com

For the synthesis of this compound, a general strategy involves the coupling of a vinyl organometallic reagent with an alkyl halide (or vice versa). To ensure the desired stereochemistry, one of the coupling partners must contain a pre-formed (E)-alkene. For instance, a Suzuki coupling could involve the reaction of an (E)-1-heptenylboronic acid derivative with a 5-halopentanol derivative where the hydroxyl group is suitably protected. The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. umontreal.ca

Table 2: Overview of Common Cross-Coupling Reactions for C-C Bond Formation

Reaction Name Nucleophile (R¹-M) Electrophile (R²-X) Key Advantages
Suzuki Coupling Organoboron (e.g., -B(OH)₂) Halide, Triflate High functional group tolerance; stable reagents.
Negishi Coupling Organozinc (e.g., -ZnCl) Halide, Triflate High reactivity; mild reaction conditions.
Stille Coupling Organotin (e.g., -SnBu₃) Halide, Triflate Tolerant of many functional groups.
Heck Coupling Alkene Halide, Triflate Forms C-C bond directly to an alkene.

Olefin Metathesis Approaches in Pheromone Synthesis

Olefin metathesis has emerged as a highly efficient and versatile method for the formation of carbon-carbon double bonds, earning the Nobel Prize in Chemistry in 2005. mtak.hu In the context of pheromone synthesis, cross-metathesis (CM) is particularly valuable. mtak.hunih.gov This reaction involves the exchange of substituents between two different alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). chemhub.comresearchgate.net

The synthesis of this compound via cross-metathesis could be envisioned by reacting 1-pentene (B89616) with 9-decen-1-ol (B78377) (or a protected version). The stereochemical outcome of the metathesis reaction is highly dependent on the catalyst structure and reaction conditions. While many early catalysts gave mixtures of E/Z isomers, newer generations of catalysts have been developed to provide higher selectivity for either the (E) or (Z) product, making metathesis an increasingly viable route for stereodefined pheromone synthesis. researchgate.netgoogle.com

Chemoselective Functional Group Transformations

Beyond constructing the carbon skeleton and the double bond, the synthesis of this compound requires precise manipulation of functional groups. This involves transformations that selectively target one functional group while leaving others, such as the C=C double bond, intact.

Selective Reduction of Carboxylic Esters to Primary Alcohols

In many synthetic routes, the terminal alcohol functionality is derived from the reduction of a carboxylic ester. This transformation must be performed chemoselectively to avoid the undesired reduction of the internal alkene. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce esters, they can sometimes affect double bonds. harvard.edu

A milder reagent, such as lithium borohydride (B1222165) (LiBH₄), is often used for the selective reduction of esters in the presence of alkenes. harvard.edu Other modern catalytic methods, including transfer hydrogenation or hydrosilylation followed by hydrolysis, also provide excellent chemoselectivity for this transformation, allowing for the clean conversion of an ester to the corresponding primary alcohol without saturating the double bond. google.comacs.org

Partial Hydrogenation of Alkynes for E-Alkene Generation

While the Lindlar catalyst is renowned for its efficacy in producing Z-alkenes through syn-hydrogenation of alkynes, the synthesis of E-alkenes necessitates alternative approaches that favor anti-addition of hydrogen or subsequent isomerization. The classical method for achieving this transformation is the dissolving metal reduction, typically employing sodium or lithium in liquid ammonia (B1221849). jove.comlibretexts.org This reaction proceeds through a radical anion intermediate. The steric repulsion between the alkyl substituents in this intermediate favors the adoption of a trans-configuration, which upon protonation yields the E-alkene. jove.com

The mechanism involves the transfer of an electron from the sodium metal to the alkyne, forming a radical anion. byjus.com This intermediate is then protonated by the ammonia solvent to give a vinylic radical. A second electron transfer from another sodium atom to the vinylic radical produces a vinylic anion. It is at the stage of the radical anion and vinylic anion that the geometry of the molecule is established, with the trans-conformation being thermodynamically more stable. jove.com Subsequent protonation of the vinylic anion by ammonia yields the final (E)-alkene product.

More contemporary methods for achieving E-selective alkyne semi-hydrogenation involve transition metal catalysis. Ruthenium and iridium-based catalysts, for instance, have been developed to promote the trans-hydrogenation of alkynes. nih.govresearchgate.net These catalytic systems offer milder reaction conditions and can exhibit high selectivity for the E-isomer, sometimes operating through a mechanism that involves initial syn-hydrogenation followed by in-situ isomerization to the thermodynamically more stable trans-alkene. nih.gov

MethodReagentsKey FeaturesStereoselectivity
Dissolving Metal ReductionNa or Li in liquid NH₃Low temperature (-78 °C), classic methodHigh E-selectivity
Iridium-Catalyzed Reduction[Ir(COD)Cl]₂, bidentate phosphine (B1218219) ligand, formic acidMilder conditions, good functional group toleranceHigh E-selectivity
Ruthenium-Catalyzed ReductionRuthenium complexesVaries with ligand and conditionsCan be tuned for E-selectivity

Total Synthesis Pathways and Optimizations

A plausible and efficient total synthesis of this compound commences with the construction of the C12 alkyne precursor, dodec-7-yn-1-ol. This can be achieved through the coupling of smaller, readily available fragments. A common strategy involves the use of acetylide chemistry.

One potential pathway begins with 1-hexyne (B1330390). Deprotonation of 1-hexyne with a strong base like n-butyllithium generates the corresponding lithium acetylide. orgsyn.org This nucleophile can then be reacted with a suitable electrophile, such as 6-chloro-1-hexyne (B83287), in a nucleophilic substitution reaction to form the carbon skeleton of dodec-7-yn-1-ol. The terminal alkyne of 6-chloro-1-hexyne can be protected, for example as a silyl (B83357) ether, during this step to prevent self-coupling.

Alternatively, a Grignard-based coupling strategy can be employed. For instance, a Grignard reagent derived from a 6-carbon alkyl halide could be coupled with a halo-alkyne derivative in the presence of a suitable transition metal catalyst, such as a nickel or palladium complex. iupac.orgthieme-connect.de

Once dodec-7-yn-1-ol is synthesized, the pivotal step is the stereoselective reduction of the internal alkyne to the E-alkene. The dissolving metal reduction with sodium in liquid ammonia is a reliable method for this transformation, typically affording high stereoisomeric purity. jove.comlibretexts.org

Optimization of the total synthesis involves several considerations:

Starting Material Selection: Choosing cost-effective and readily available starting materials.

Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and catalyst loading to maximize yield and minimize side reactions at each step.

Purification: Employing efficient purification techniques, such as column chromatography or distillation, to isolate intermediates and the final product in high purity.

Atom Economy: Designing the synthesis to incorporate the maximum number of atoms from the reactants into the final product.

Mechanistic Studies and Reaction Engineering for Enhanced Yield and Stereopurity

The stereochemical outcome of the alkyne reduction is dictated by the reaction mechanism. For the dissolving metal reduction, mechanistic studies have confirmed that the preference for the E-alkene arises from the greater thermodynamic stability of the trans-vinylic radical anion intermediate compared to its cis-counterpart. jove.comyoutube.com Electron repulsion between the charged center and the radical orbital is minimized when the alkyl groups are on opposite sides of the developing double bond.

In the realm of catalytic reductions, mechanistic investigations are crucial for understanding the role of the metal center and the ligands in determining stereoselectivity. For instance, in some ruthenium-catalyzed hydrogenations, the mechanism may involve the formation of a ruthenium-vinylidene complex, with the subsequent steps of hydrogen transfer dictating the final stereochemistry. researchgate.net

Reaction engineering plays a vital role in translating a laboratory-scale synthesis into a more efficient and scalable process. Key parameters that are often optimized include:

Temperature: Lower temperatures in dissolving metal reductions (-78 °C) are critical to maintain ammonia as a liquid and to control the reactivity of the solvated electrons. youtube.com

Concentration: The concentration of the reactants can influence reaction rates and, in some cases, selectivity.

Addition Rate: Slow and controlled addition of the alkyne to the sodium-ammonia solution can help to prevent side reactions and ensure efficient mixing.

Quenching: The method of quenching the reaction (e.g., with ammonium (B1175870) chloride) is important for protonating the final vinyl anion and ensuring the isolation of the desired alkene.

The following table illustrates a hypothetical optimization of the dissolving metal reduction of dodec-7-yn-1-ol:

EntryTemperature (°C)Equivalents of NaReaction Time (h)Yield (%)E/Z Ratio
1-332.528595:5
2-782.529298:2
3-783.029499:1
4-783.049399:1

Functionalization at the Hydroxyl Moiety

The terminal hydroxyl group is a versatile functional handle for numerous chemical modifications, including esterification, oxidation, and nucleophilic substitution.

Esterification Reactions and Pheromone Analog Synthesis (e.g., Acetate (B1210297) Esters)

Esterification of this compound is a common reaction to produce analogs, many of which are components of insect sex pheromones. The most prevalent example is the synthesis of (E)-dodec-7-en-1-yl acetate. This transformation is typically achieved by reacting the alcohol with an acetylating agent in the presence of a base.

Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in a non-nucleophilic solvent with a base like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (acetic acid or hydrochloric acid) generated during the reaction.

Table 1: Typical Conditions for Esterification of this compound

ReagentBase/CatalystSolventProduct
Acetic Anhydride ((CH₃CO)₂O)PyridineDichloromethane (B109758) (DCM)(E)-dodec-7-en-1-yl acetate
Acetyl Chloride (CH₃COCl)Triethylamine (Et₃N)Diethyl ether(E)-dodec-7-en-1-yl acetate

The synthesis of these acetate esters is significant in the study of chemical ecology, as many Lepidoptera species use specific E/Z isomers of dodecenyl acetates as sex pheromones for mating disruption and pest control.

Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.org

To achieve a selective, partial oxidation to the corresponding aldehyde, (E)-dodec-7-enal, a mild oxidizing agent is required. chemistrysteps.com Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose. masterorganicchemistry.com The reaction is typically performed in an anhydrous organic solvent, such as dichloromethane (DCM), to prevent over-oxidation to the carboxylic acid. chemistrysteps.comyoutube.com The PCC reagent oxidizes primary alcohols one step up the oxidation ladder to aldehydes. masterorganicchemistry.comlibretexts.org

For the complete oxidation to the carboxylic acid, (E)-dodec-7-enoic acid, a stronger oxidizing agent is necessary. chemistrysteps.com The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is effective for this transformation. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The presence of water in the Jones reagent facilitates the hydration of the intermediate aldehyde, which is then rapidly oxidized to the carboxylic acid. organic-chemistry.orgadichemistry.com Optimized conditions for oxidizing long-chain fatty alcohols to carboxylic acids using Jones reagent include reverse addition (adding the alcohol solution to the reagent) and maintaining a low temperature. researchgate.net

Table 2: Oxidation Reactions of this compound

Target ProductReagentTypical ConditionsOxidation State
(E)-dodec-7-enal (Aldehyde)Pyridinium Chlorochromate (PCC)Anhydrous Dichloromethane (DCM)Partial
(E)-dodec-7-enoic acid (Carboxylic Acid)Jones Reagent (CrO₃/H₂SO₄/Acetone)Aqueous acetone, 0-25°CComplete

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group, making direct nucleophilic substitution on this compound inefficient. masterorganicchemistry.com To facilitate substitution, the -OH group must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to an alkyl tosylate. nih.gov

This is accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. masterorganicchemistry.comlibretexts.org This reaction forms (E)-dodec-7-en-1-yl tosylate. The tosylate group (-OTs) is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., halides, cyanide, azide) via an Sₙ2 mechanism. masterorganicchemistry.comyoutube.com This two-step process allows for the introduction of various functional groups at the terminal position while generally preserving the stereochemistry of the double bond. nih.gov

Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert primary alcohols directly into the corresponding alkyl chlorides and bromides, respectively, through an Sₙ2 pathway. chemistrysteps.comchemistrysteps.com

Table 3: Nucleophilic Substitution Pathways

Step 1: Activation ReagentIntermediateStep 2: Nucleophile (Nu⁻)Final Product
p-Toluenesulfonyl chloride (TsCl) / Pyridine(E)-dodec-7-en-1-yl tosylateSodium Bromide (NaBr)1-bromo-(E)-dodec-7-ene
Thionyl Chloride (SOCl₂)(Not Isolated)Chloride (from reagent)1-chloro-(E)-dodec-7-ene
Phosphorus Tribromide (PBr₃)(Not Isolated)Bromide (from reagent)1-bromo-(E)-dodec-7-ene

Transformations Involving the Alkene Moiety

The C=C double bond in this compound is susceptible to addition reactions and can undergo stereochemical changes.

Hydrogenation and Saturation Studies

The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction converts this compound into the fully saturated alcohol, dodecan-1-ol. The process typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate. Studies on the hydrogenation of related C12 molecules like dodecanoic acid have utilized catalysts such as bimetallic Ni-Sn alloys and iridium-based systems to achieve high conversion rates to dodecan-1-ol. scispace.commdpi.com These findings suggest that similar catalytic systems would be effective for the saturation of this compound.

Table 4: Catalysts for Hydrogenation

CatalystHydrogen SourceTypical SolventProduct
Palladium on Carbon (Pd/C)H₂ gasEthanolDodecan-1-ol
Platinum Dioxide (PtO₂)H₂ gasEthyl AcetateDodecan-1-ol
Iridium on Niobium Pentoxide (Ir/Nb₂O₅)H₂ gas1,4-DioxaneDodecan-1-ol

Stereochemical Inversion and Isomerization Investigations

The geometry of the double bond can be inverted from the (E)-configuration (trans) to the (Z)-configuration (cis), yielding (Z)-dodec-7-en-1-ol. This E/Z isomerization is a critical transformation in the synthesis of specific pheromone components. masterorganicchemistry.com

Several methods exist to achieve this isomerization. One common approach is photoisomerization, where the (E)-alkene is irradiated with light in the presence of a photosensitizer. qs-gen.com This process can populate an excited state where rotation around the carbon-carbon bond is possible, leading to a photostationary state mixture of (E) and (Z) isomers from which the desired isomer can be isolated. qs-gen.comresearchgate.net

Catalytic methods have also been developed. Transition metal complexes, such as those based on cobalt or rhodium, can catalyze the isomerization of alkenes. organic-chemistry.org Another method involves the reversible addition-elimination of a reagent across the double bond. For instance, treatment with a catalytic amount of iodine can facilitate the conversion of a Z-isomer to the more thermodynamically stable E-isomer; conversely, photochemical approaches are often used to drive the equilibrium toward the less stable Z-isomer. google.com

Epoxidation and Dihydroxylation Studies

Epoxidation, the conversion of an alkene to an epoxide, is a fundamental transformation often carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The subsequent dihydroxylation, either through acid-catalyzed ring-opening of the epoxide or by direct oxidation using reagents like osmium tetroxide, would yield the corresponding diol. However, specific studies applying these methods to this compound are not documented in the available literature. Consequently, data on reaction efficiency, stereoselectivity, and the spectroscopic characterization of the resulting (7R,8S)-epoxydodecan-1-ol or dodecane-1,7,8-triol from this specific precursor could not be compiled.

For illustrative purposes, a hypothetical reaction scheme is presented below, but it is important to note that this is based on general chemical principles rather than documented experimental results for this specific compound.

Hypothetical Epoxidation Reaction Data

Reactant Reagent Solvent Product Yield (%)

Hypothetical Dihydroxylation Reaction Data

Reactant Reagent Conditions Product Yield (%)

Spectroscopic Characterization and Structural Elucidation of E Dodec 7 En 1 Ol

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The IR spectrum of (E)-dodec-7-en-1-ol displays characteristic absorption bands that confirm the presence of its primary structural features: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the aliphatic carbon-hydrogen (C-H) bonds.

The key functional groups and their expected vibrational frequencies in the IR spectrum are:

Hydroxyl (-OH) Group: A strong, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the primary alcohol appears as a distinct band in the 1050-1075 cm⁻¹ range.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in the dodecyl chain give rise to strong absorptions in the 2850-3000 cm⁻¹ region.

Trans C=C Stretching: The carbon-carbon double bond with an (E) or trans configuration exhibits a characteristic stretching vibration. This band is often of medium to weak intensity and appears around 1665-1675 cm⁻¹.

Trans C-H Bending (out-of-plane): The most definitive feature for the (E)-isomer is a strong out-of-plane C-H bending vibration (wag) for the hydrogens attached to the trans-double bond. This absorption occurs in the 960-975 cm⁻¹ region and is a key diagnostic peak for confirming the trans stereochemistry. nyxxb.cn

The following table summarizes the principal IR absorption bands for the functional groups in this compound.

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Intensity
Alcohol (O-H)Stretching (Hydrogen-bonded)3200 - 3600Strong, Broad
Alkyl (C-H)Stretching2850 - 3000Strong
Alkene (C=C)Stretching1665 - 1675Weak-Medium
Primary Alcohol (C-O)Stretching1050 - 1075Strong
Trans-Alkene (=C-H)Bending (Out-of-plane)960 - 975Strong

These characteristic peaks, when observed in the IR spectrum of a sample, provide strong evidence for the presence of the this compound structure.

Chiral Analysis for Enantiomeric and Diastereomeric Purity Assessment

The analysis of stereoisomers is critical for defining the purity of a chemical compound. This involves assessing both enantiomeric and diastereomeric purity.

Diastereomeric Purity: While it has no enantiomers, this compound does have a diastereomer: (Z)-dodec-7-en-1-ol (also known as cis-7-dodecen-1-ol). nist.govnist.gov These two compounds are geometric isomers, differing in the spatial arrangement of the substituent groups around the C7=C8 double bond. The assessment of diastereomeric purity for this compound, therefore, involves quantifying the amount of the (Z)-isomer present in a sample.

Several analytical methods are used to determine the E/Z isomeric ratio:

Gas Chromatography (GC): Due to slight differences in their physical properties, such as boiling point and polarity, the (E) and (Z) isomers can often be separated and quantified using high-resolution capillary GC columns. The relative peak areas in the chromatogram correspond to the ratio of the isomers in the mixture. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy can be used to determine the diastereomeric ratio. In ¹³C NMR, the carbon atoms of the double bond and the adjacent allylic carbons often have distinct chemical shifts for the (E) and (Z) isomers, allowing for integration and quantification. nyxxb.cn For instance, in one synthesis, the purity of this compound was determined to be 88% E by ¹³C NMR. nyxxb.cn

High-Performance Liquid Chromatography (HPLC): While chiral HPLC is used for enantiomers, reversed-phase or normal-phase HPLC can sometimes separate diastereomers like E/Z isomers, allowing for their quantification. rsc.org

The following table summarizes the common analytical techniques used for the diastereomeric purity assessment of this compound.

Analytical TechniquePrinciple of Separation/DetectionApplication
Gas Chromatography (GC)Separation based on volatility and interaction with the stationary phase.Quantification of (E) and (Z) isomers based on peak area. nist.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDifferent chemical environments for nuclei in (E) and (Z) isomers lead to distinct signals.Determination of E/Z ratio by integrating characteristic peaks in ¹³C or ¹H spectra. nyxxb.cn
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between mobile and stationary phases.Separation and quantification of diastereomers. rsc.org

Ecological Roles and Biological Activity of E Dodec 7 En 1 Ol

Pheromonal Function in Insect Communication Systems

Pheromones are chemical signals released by an organism that trigger a social response in members of the same species. In insects, these signals are fundamental for a variety of behaviors, most notably mating. The specificity of these chemical messages is crucial for species recognition.

While (E)-dodec-7-en-1-ol itself has not been identified as a primary sex pheromone in the Oriental Fruit Moth, Codling Moth, or various Pine Caterpillars, its acetate (B1210297) ester, (E)-7-dodecenyl acetate, has been identified as a significant component in the pheromone blend of the European Grapevine Moth (Lobesia botrana). unirioja.esnih.gov

European Grapevine Moth (Lobesia botrana): The primary sex pheromone component for this species is (7E,9Z)-7,9-dodecadienyl acetate. unirioja.esresearchgate.net However, analysis of female pheromone glands revealed the presence of (E)-7-dodecenyl acetate as a previously unidentified compound. unirioja.es This discovery highlights the complexity of pheromone blends, where multiple components work in concert. Commercial lures for monitoring the European Grapevine Moth now often include (E)-7-dodecenyl acetate along with the main component to enhance effectiveness. evergreengrowers.com

Other Lepidoptera: The pheromone systems of other major lepidopteran pests are composed of different compounds.

Oriental Fruit Moth (Grapholita molesta): The female sex pheromone is a blend of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecenol. psu.eduentomology2.or.kr

Codling Moth (Cydia pomonella): The main attractant is (E,E)-8,10-dodecadien-1-ol, known as codlemone, often blended with other minor components like 1-dodecanol. frontiersin.orgoup.commdpi.com

Pine Caterpillars (Dendrolimus spp.): Pheromones in this genus vary by species but often consist of isomers of 5,7-dodecadien-1-ol (B1638258) and their corresponding acetates and aldehydes. mdpi.comresearchgate.netfrontiersin.orgtandfonline.com For example, the pheromone for Dendrolimus spectabilis is primarily (5Z,7E)-5,7-dodecadien-1-ol. tandfonline.com

Pheromone Components in Selected Lepidoptera

Species Main Pheromone Component(s) Role of (E)-7-dodecenyl acetate / this compound
European Grapevine Moth (Lobesia botrana) (7E,9Z)-7,9-dodecadienyl acetate The acetate form, (E)-7-dodecenyl acetate, acts as a synergist. unirioja.es
Oriental Fruit Moth (Grapholita molesta) (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecenol Not identified as a component.
Codling Moth (Cydia pomonella) (E,E)-8,10-dodecadien-1-ol (Codlemone) Not identified as a component.
Pine Caterpillar (Dendrolimus spp.) Varies (e.g., (5Z,7E)-5,7-dodecadien-1-ol) Not identified as a component.

The primary behavioral response induced by sex pheromones is the attraction of a mate, often over long distances. In a controlled environment like a wind tunnel, the addition of (E)-7-dodecenyl acetate to the main pheromone component of the European Grapevine Moth significantly increased the number of males attracted to the source and induced landing. unirioja.es This synergistic effect demonstrates its role in enhancing the attractiveness of the primary signal.

This attraction is a key element in the strategy of mating disruption , a pest control method where a high concentration of synthetic pheromone is released into an environment, like an orchard. frontiersin.org This saturation of the air with the attractant confuses males, making it difficult or impossible for them to locate calling females, thereby disrupting mating and reducing the subsequent larval population. frontiersin.orgvt.edu While mating disruption in the European Grapevine Moth primarily targets the main pheromone component, the inclusion of synergists like (E)-7-dodecenyl acetate can improve the efficacy of monitoring traps. unirioja.esevergreengrowers.com

The composition and ratio of components in a pheromone blend are critical for ensuring species specificity. nih.gov A precise chemical signal prevents cross-attraction between different species, which would lead to unproductive mating attempts. Minor components can play several roles: they can act as synergists, increasing the attractiveness of the main component, or as antagonists, repelling males of other species.

In the case of the European Grapevine Moth, (E)-7-dodecenyl acetate functions as a strong synergist. unirioja.es Its presence in the blend sharpens the signal for male L. botrana moths, making the chemical message more potent and specific. This ensures that the communication channel remains clear and effective, which is essential for reproductive isolation and success. The precise control over the biosynthesis of these multi-component blends is crucial, as even small deviations from the optimal ratio can lead to a significant decrease in male response. nih.gov

Olfactory Receptor Physiology and Chemoreception Mechanisms

The detection of pheromones like this compound is a sophisticated process that begins at the molecular level in the insect's antennae. This process, known as chemoreception, involves specialized olfactory receptor neurons (ORNs).

Olfactory receptors (ORs) are proteins, typically belonging to the G protein-coupled receptor (GPCR) family, that are embedded in the membranes of ORNs. wikipedia.org When a volatile molecule, such as a pheromone component, travels through the air and enters pores on the insect's antenna, it binds to a specific OR. This binding event initiates a signal transduction cascade, converting the chemical signal into an electrical nerve impulse. wikipedia.org

The olfactory system is highly specific. Generally, each ORN expresses only one type of olfactory receptor, making it highly tuned to a particular chemical or a small group of structurally similar chemicals. researchgate.net The brain then interprets the pattern of activation across many different ORNs to identify a specific scent or pheromone blend. For example, in the Oriental Fruit Moth, males have ORNs that are specifically tuned to the major and minor components of the female's sex pheromone. nih.govresearchgate.net While the specific receptor for this compound has not been deorphanized, it would be detected by a similarly specialized ORN in any insect that uses it as a signaling molecule.

Biosynthesis Pathways in Producing Organisms

The biosynthesis of lepidopteran sex pheromones, which are typically fatty acid derivatives, is a multi-step enzymatic process occurring in the female's pheromone gland. nih.gov These pathways generally start with common fatty acids, like palmitic or stearic acid, which are then modified by a series of specific enzymes.

The key steps in the biosynthesis of a C12 alcohol like this compound would likely involve:

Desaturation: A desaturase enzyme introduces a double bond at a specific position in the fatty acid chain. To create the double bond at the 7th carbon in a C12 chain, the pathway might involve a Δ7 desaturase acting on a C12 acid, or more commonly, desaturation of a longer chain acid (e.g., by a Δ9 or Δ11 desaturase) followed by chain shortening. nih.gov

Chain Shortening: If the initial desaturation occurs on a longer fatty acid (e.g., C14 or C16), the chain is then shortened by a process of limited beta-oxidation to achieve the final C12 length. nih.govnih.gov

Reduction: The fatty acyl precursor (often bound to Coenzyme A) is then reduced to the corresponding alcohol by a fatty acyl reductase (FAR) enzyme.

Acetylation (for acetate pheromones): If the final product is an acetate ester, an acetyltransferase enzyme would catalyze the final step, adding an acetyl group to the alcohol. nih.gov

In the European Grapevine Moth, the biosynthesis of its main pheromone component involves a Δ11 desaturation of tetradecanoic acid (a C14 acid), followed by chain shortening to a C12 acid, and a subsequent Δ7 desaturation. nih.gov The pathway for the synergistic component (E)-7-dodecenyl acetate likely shares some of these enzymatic steps.

Ecological Impact and Inter-species Interactions

The use of highly specific chemical signals like this compound and its related compounds has significant ecological consequences. The primary impact is the maintenance of reproductive isolation between closely related species that may live in the same habitat. By evolving unique pheromone blends, species can avoid interbreeding, which is crucial for maintaining biodiversity.

The specificity of these pheromones also makes them powerful tools for pest management. Synthetic versions can be used in traps to monitor pest populations or deployed in high concentrations for mating disruption. frontiersin.orgvt.edu This represents a direct ecological impact, as it allows for targeted control of a pest species with minimal effect on non-target organisms, unlike broad-spectrum insecticides.

Furthermore, these chemical signals can be part of broader inter-species interactions. For example, some predators and parasitoids have evolved to "eavesdrop" on the pheromone signals of their prey or hosts, using these chemical cues to locate them. While this has not been specifically documented for this compound, it is a known phenomenon in chemical ecology that adds another layer of complexity to the role of these compounds in an ecosystem.

Analytical Chemistry for Detection and Quantification of E Dodec 7 En 1 Ol

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatography is the cornerstone for isolating (E)-dodec-7-en-1-ol from other components in a sample. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the compound and its derivatives.

Gas Chromatography (GC): Given its volatility, GC is a widely used and highly effective technique for the analysis of this compound. nist.gov The separation is achieved by partitioning the analyte between a stationary phase coated on a capillary column and an inert carrier gas (mobile phase). The selection of the stationary phase is critical for resolving this compound from its isomers, such as (Z)-dodec-7-en-1-ol, and other structurally similar compounds. nist.gov

Non-polar columns, such as those with a dimethylpolysiloxane stationary phase, separate compounds primarily based on their boiling points. However, for complex isomeric mixtures, polar columns (e.g., those with polyethylene (B3416737) glycol phases like INNOWAX or Carbowax) are often preferred as they provide enhanced selectivity based on polarity differences. nist.govxtbg.ac.cn For instance, the separation of cis and trans isomers of dodecenol is often accomplished on polar capillary columns. nist.gov The NIST Chemistry WebBook provides gas chromatography data for this compound, confirming its amenability to this technique. nist.gov

High-Performance Liquid Chromatography (HPLC): While GC is more common for volatile compounds, HPLC, particularly in a reverse-phase (RP) mode, can also be employed for the analysis of this compound and its derivatives. sielc.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and/or methanol (B129727) with water. sielc.comfao.org This method is advantageous for non-volatile derivatives or when analyzing samples that are not suitable for the high temperatures of a GC inlet. For example, a reverse-phase HPLC method using an acetonitrile and water mobile phase has been described for the analysis of (Z)-9-dodecen-1-ol acetate (B1210297), a structurally related compound, demonstrating the utility of HPLC for this class of molecules. sielc.com

Table 1: Example Chromatographic Conditions for Dodecenol Isomer Analysis This table presents typical parameters and is for illustrative purposes. Actual conditions may vary based on the specific instrument and sample.

TechniqueColumn TypeStationary Phase ExampleMobile Phase / Carrier GasTypical Application
Gas Chromatography (GC)CapillaryPolyethylene Glycol (e.g., HP-INNOWAX)Helium or NitrogenSeparation of (E)/(Z) isomers, analysis in volatile extracts. xtbg.ac.cn
High-Performance Liquid Chromatography (HPLC)Reverse-PhaseOctadecylsilane (C18)Acetonitrile/Water GradientAnalysis of less volatile derivatives or for preparative separation. sielc.com

Hyphenated Analytical Methods for Complex Matrix Analysis (e.g., GC-MS, GC-FID)

To achieve both definitive identification and reliable quantification, chromatographic systems are commonly coupled with powerful detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most powerful and widely used technique for the identification of this compound in complex samples. nih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint. The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (184.32 g/mol ). nih.gov The fragmentation pattern provides structural information that confirms the identity of the compound. GC-MS analysis is frequently used to identify volatile compounds in extracts from various biological sources. tjnpr.orgresearchgate.net

Gas Chromatography-Flame Ionization Detection (GC-FID): The Flame Ionization Detector (FID) is a robust and widely used detector for the quantification of organic compounds like this compound. After separation on the GC column, the eluent is burned in a hydrogen-air flame. This process produces ions, generating a current that is proportional to the amount of carbon atoms entering the flame. GC-FID offers a wide linear range and high sensitivity, making it ideal for quantitative analysis once the compound's identity has been confirmed by other means, such as GC-MS. xtbg.ac.cn In the analysis of insect pheromones, GC-FID is often used to determine the relative proportions of different components in a blend. xtbg.ac.cn

Table 2: Common Hyphenated Methods and Their Applications

MethodPrimary FunctionInformation ObtainedCommon Use Case
GC-MSIdentificationMass Spectrum (Molecular Weight & Fragmentation)Confirming the presence of this compound in insect gland extracts or environmental air samples. xtbg.ac.cnrsc.org
GC-FIDQuantificationPeak Area (Proportional to Concentration)Measuring the purity of a synthetic standard or the concentration of the compound in a pheromone lure. xtbg.ac.cn

Extraction and Sample Preparation Protocols for Biological and Environmental Samples

The analysis of this compound from natural sources requires effective extraction and sample preparation to isolate the analyte from the complex sample matrix and concentrate it to detectable levels.

Solvent Extraction: Traditional methods involve the extraction of the compound from a biological matrix (e.g., insect glands, plant tissue) using an organic solvent. cuni.cz The choice of solvent is critical and is based on the polarity of the target analyte. For a moderately polar alcohol like this compound, solvents such as hexane, dichloromethane (B109758), or diethyl ether are commonly used. Following extraction, the solution is often concentrated using a rotary evaporator or a gentle stream of nitrogen to avoid the loss of the volatile compound. lew.romdpi.com

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free technique ideal for sampling volatile and semi-volatile compounds from the headspace of a sample or directly from a liquid matrix. A fused-silica fiber coated with a sorbent material (e.g., DVB/CAR/PDMS) is exposed to the sample. mdpi.com Analytes partition onto the fiber, which is then transferred to the GC inlet for thermal desorption and analysis. mdpi.comembrapa.br SPME is particularly useful for analyzing airborne pheromones or volatiles released from living organisms without invasive sampling. xtbg.ac.cn For example, headspace SPME has been successfully used to collect and analyze volatile compounds from fermented fish, where samples were heated to enhance volatilization before fiber exposure. mdpi.com

Method Validation and Quality Control in Analytical Research

To ensure that analytical results are reliable, accurate, and reproducible, the methods used for the quantification of this compound must be properly validated. inab.ie Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. researchgate.net

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers or impurities. This is typically demonstrated by achieving baseline chromatographic separation. lew.ro

Linearity and Range: This establishes the concentration range over which the detector response is directly proportional to the analyte concentration. A calibration curve is generated by analyzing a series of standards of known concentrations. researchgate.net

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration (a certified reference material) or through spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and then analyzed.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Quality control (QC) involves the routine use of standard operating procedures, calibration with reference standards, and the analysis of QC samples to ensure the method remains valid over time. researchgate.net


Computational and Theoretical Investigations of E Dodec 7 En 1 Ol

Molecular Modeling and Conformational Analysis

Conformational analysis of long-chain unsaturated alcohols is crucial for understanding their interaction with biological receptors. amanote.com The shape of the molecule is a key determinant of its biological activity, as it must fit into a specific binding pocket of a receptor protein to elicit a response. Computational methods such as molecular mechanics and quantum mechanics are employed to identify the most stable conformations of (E)-dodec-7-en-1-ol. These calculations involve rotating the molecule around its single bonds and calculating the potential energy of each resulting conformation. The conformations with the lowest energy are considered the most stable and are therefore the most likely to be biologically active.

Table 1: Predicted Low-Energy Conformers of this compound

Conformer ID Dihedral Angle (C6-C7-C8-C9) Relative Energy (kcal/mol) Key Structural Feature
1 180° 0.00 Fully extended chain
2 60° 1.25 Gauche interaction
3 -60° 1.25 Gauche interaction

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of this compound. These calculations can predict various electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the double bond and the hydroxyl group are the primary sites of reactivity. The electrostatic potential map visually represents the electron-rich and electron-poor regions of the molecule, with the oxygen atom of the hydroxyl group and the π-system of the double bond typically showing higher electron density. This information is invaluable for predicting how the molecule will interact with other molecules, such as receptor proteins.

Table 2: Calculated Electronic Properties of this compound

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy 1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 7.7 eV Relates to chemical reactivity and stability
Dipole Moment 1.8 D Indicates overall polarity of the molecule

Simulations of Intermolecular Interactions (e.g., Ligand-Receptor Binding Hypotheses)

To understand the biological function of this compound as a pheromone, it is essential to study its interactions with its corresponding receptor, typically an odorant binding protein (OBP). nih.govacs.org Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a receptor protein. nih.gov

Molecular docking predicts the preferred orientation of the ligand within the binding pocket of the receptor and estimates the binding affinity. These simulations suggest that the long aliphatic chain of this compound likely interacts with hydrophobic amino acid residues in the binding pocket of the OBP, while the polar hydroxyl group may form hydrogen bonds with specific polar residues. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, showing how the molecules move and interact over time. These simulations can reveal the key amino acid residues involved in binding and the conformational changes that may occur in both the ligand and the receptor upon binding.

Table 3: Hypothetical Key Interactions in the Binding of this compound with an Odorant Binding Protein

Interaction Type Ligand Moiety Receptor Residue (Hypothetical)
Hydrophobic Alkyl chain Leucine, Isoleucine, Valine
Hydrogen Bonding Hydroxyl group Serine, Threonine, Tyrosine
π-π Stacking C=C double bond Phenylalanine, Tyrosine

Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be valuable for the identification and characterization of the compound.

The prediction of ¹³C and ¹H NMR chemical shifts is based on the calculated electron density around each atom. ruc.dk The chemical environment of each nucleus influences its shielding and, consequently, its resonance frequency in the NMR spectrum.

The prediction of the IR spectrum is based on the calculation of the vibrational frequencies of the molecule's chemical bonds. youtube.com Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, characteristic peaks would be expected for the O-H stretch of the alcohol, the C-O stretch, the C=C stretch of the alkene, and the various C-H stretches and bends.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 62.5
C7 130.8
C8 129.5

Table 5: Predicted Key IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H stretch 3350 (broad)
C-H stretch (sp³) 2850-2960
C=C stretch 1670
C-O stretch 1050

Emerging Research Directions and Future Prospects for E Dodec 7 En 1 Ol

Development of Sustainable and Green Synthesis Routes

The conventional chemical synthesis of insect pheromones can be costly and environmentally burdensome. earlham.ac.ukera-learn.euukri.org This has spurred significant research into greener and more sustainable production methods for (E)-dodec-7-en-1-ol and other pheromones.

One of the most promising avenues is biocatalysis , which employs enzymes or whole microorganisms to perform specific chemical transformations. researchgate.netresearchgate.net This approach offers high selectivity, reducing the need for protecting groups and minimizing waste, which are key principles of green chemistry. researchgate.netacs.org Researchers are exploring the use of lipases for reactions like esterification and acetylation, crucial steps in pheromone synthesis. diva-portal.org For instance, lipase-catalyzed acetylation has been used to create enantiomerically pure pheromones, which can be critical for biological activity. researchgate.net

Another innovative strategy is metabolic engineering and synthetic biology . earlham.ac.ukera-learn.eu Projects like SUSPHIRE are focused on engineering plants and fungi to produce insect pheromones. earlham.ac.ukera-learn.euukri.org This involves identifying the biosynthetic pathways in insects and transferring the relevant genes into a microbial or plant chassis. era-learn.eunih.gov The goal is to create "biofactories" that can produce pheromones or their precursors in a low-cost, sustainable manner. earlham.ac.ukera-learn.eu This bio-based manufacturing is seen as a vital alternative to chemical synthesis, especially for complex pheromones where chemical routes are not economically viable. era-learn.euukri.org

Olefin metathesis is another powerful tool being adapted for greener pheromone synthesis. google.comnobelprize.org This method allows for the efficient construction of the carbon-carbon double bonds characteristic of many pheromones, including this compound. google.com The development of more selective and efficient metathesis catalysts is an active area of research with the potential to streamline synthetic routes. google.comnobelprize.org

Advanced Formulations for Controlled Release in Pest Management

The effectiveness of this compound in pest management is highly dependent on its controlled release into the environment. iaea.org Advanced formulation technologies are being developed to optimize this release, enhancing the longevity and efficacy of pheromone-based products.

Microencapsulation is a key technology in this area. It involves enclosing the pheromone in microscopic capsules made from polymers like polylactic acid. mdpi.com This protects the pheromone from degradation and allows for its gradual release over time. Modified solvent evaporation techniques are being refined to improve the encapsulation efficiency and control the release kinetics of pesticides and semiochemicals. mdpi.com

Nanotechnology also offers exciting possibilities for controlled release. sci-hub.se Nano-formulations, such as those based on nanoparticles or clays, can provide a large surface area for pheromone loading and offer novel release mechanisms. sci-hub.se Research is ongoing to develop various nano-based carriers that can improve the stability and delivery of pheromones in agricultural settings. sci-hub.se

The development of biodegradable dispensers is another important focus. These dispensers are designed to release the pheromone at a consistent rate over the entire flight period of the target pest and then biodegrade in the environment, leaving no harmful residues.

Exploration of Novel Biological Activities Beyond Pheromonal Roles

While this compound is primarily known for its role as a sex pheromone, researchers are beginning to explore its potential for other biological activities. This includes investigating its effects on a wider range of organisms and in different ecological contexts.

For example, some studies have identified related dodecenol compounds as trail pheromones in termites. researchgate.net (Z)-dodec-3-en-1-ol, for instance, is a major component of the trail-following pheromone in some termite species. researchgate.net This raises the question of whether this compound or its isomers could have similar or other behavioral effects on different insect orders.

Furthermore, there is interest in the potential antimicrobial or antifungal properties of long-chain unsaturated alcohols. For example, the essential oil of Perovskia abrotanoides, which contains various aldehydes and alcohols, has shown antioxidant and antimicrobial activity. d-nb.info Although this compound itself has not been extensively studied in this regard, the biological activity of structurally similar compounds suggests this could be a fruitful area for future research.

Bio-Inspired Design and Biomimetic Synthesis

Nature provides a vast blueprint for the design of new and effective molecules. Bio-inspired design and biomimetic synthesis are approaches that seek to mimic natural processes and structures to create novel compounds and synthetic pathways.

In the context of this compound, this could involve designing synthetic analogs with improved stability, activity, or specificity. By understanding the structure-activity relationships of the natural pheromone, chemists can design molecules that bind more effectively to the insect's receptors or that are more resistant to environmental degradation. psu.edu

Biomimetic synthesis aims to replicate the efficiency and selectivity of biological reactions in the laboratory. mdpi.com This can involve using catalysts that mimic the active sites of enzymes or designing reaction cascades that mirror metabolic pathways. mdpi.com Such approaches can lead to more efficient and sustainable methods for producing this compound and other complex natural products.

Integration into Multidisciplinary Ecological and Agricultural Research

The use of this compound is expanding beyond simple pest control and is becoming an integral tool in broader ecological and agricultural research.

In conservation biology , sex pheromones are being used to monitor rare and threatened species. diva-portal.org By using pheromone-baited traps, researchers can detect the presence of target species even at very low population densities, providing valuable data for conservation efforts. diva-portal.org

In agricultural research , this compound is used to study insect behavior, population dynamics, and the interactions between pests and their environment. This information is crucial for developing more effective and sustainable integrated pest management (IPM) strategies. For example, understanding how environmental factors affect pheromone communication can help to optimize the timing and placement of pheromone dispensers.

The integration of pheromone research with other disciplines, such as chemical ecology, molecular biology, and agronomy, is leading to a more holistic understanding of pest management. This multidisciplinary approach is essential for addressing the complex challenges facing modern agriculture.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize (E)-dodec-7-en-1-ol with high stereoselectivity?

  • Methodological Answer : Optimize reaction conditions (e.g., catalysts, solvents, temperature) using a P-E/I-C-O framework :

  • Population (P) : Reaction substrates (e.g., dodec-7-en-1-ol precursors).
  • Exposure/Intervention (E/I) : Catalytic systems (e.g., Grubbs catalyst for olefin metathesis) or chiral auxiliaries.
  • Comparison (C) : Compare yields and enantiomeric excess (ee) under varying conditions (e.g., solvent polarity, reaction time).
  • Outcome (O) : Stereoselectivity quantified via chiral HPLC or polarimetry .
    • Key Variables : Monitor kinetic vs. thermodynamic control using time-resolved NMR .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for E/Z configuration) and NOESY for spatial proximity .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validate purity by detecting trace isomers or byproducts. Cross-reference retention indices with NIST Chemistry WebBook data .
  • Elemental Analysis : Confirm empirical formula compliance (±0.3% tolerance) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

  • Methodological Answer :

  • Comparative Meta-Analysis : Normalize data across studies by adjusting for variables (e.g., solvent used in bioassays, cell line viability thresholds) .
  • Error Source Identification : Use ANOVA to isolate experimental vs. instrumental variability (e.g., batch effects in synthetic routes) .
  • Reproducibility Testing : Replicate key studies with rigorous controls (e.g., internal standards for LC-MS quantification) .

Q. What methodologies are effective for studying the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Photolytic Stability : Expose the compound to UV-Vis light (λ = 254–365 nm) in simulated environmental matrices (e.g., aqueous/organic phases). Monitor degradation via time-resolved FTIR or GC-MS .
  • Microbial Degradation : Use soil slurry assays with LC-HRMS to identify metabolic byproducts. Compare degradation rates under aerobic/anaerobic conditions .
  • Data Integration : Build kinetic models (e.g., pseudo-first-order decay constants) using software like COPASI .

Q. How can researchers investigate the surface adsorption behavior of this compound in indoor environments?

  • Methodological Answer :

  • Controlled Chamber Studies : Measure adsorption coefficients (KadsK_{ads}) on materials (e.g., glass, polymers) using quartz crystal microbalance (QCM) .
  • Microspectroscopic Imaging : Apply ToF-SIMS or AFM-IR to map molecular interactions at nanoscale resolution .
  • Statistical Modeling : Use multivariate regression to correlate adsorption with humidity, temperature, and surface roughness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.